(2R)-2-amino-3-piperidin-4-ylpropanoic acid;dihydrochloride
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Overview
Description
(2R)-2-amino-3-piperidin-4-ylpropanoic acid;dihydrochloride is a compound that features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-3-piperidin-4-ylpropanoic acid;dihydrochloride typically involves the formation of the piperidine ring followed by the introduction of the amino and propanoic acid groups. One common method involves the cyclization of suitable precursors under acidic or basic conditions to form the piperidine ring. Subsequent functionalization steps introduce the amino and propanoic acid groups.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. The dihydrochloride salt form is typically obtained by treating the free base with hydrochloric acid.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-amino-3-piperidin-4-ylpropanoic acid;dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones or aldehydes to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
(2R)-2-amino-3-piperidin-4-ylpropanoic acid;dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2R)-2-amino-3-piperidin-4-ylpropanoic acid;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-aminopyrimidine derivatives: These compounds share structural similarities and have been studied for their biological activities.
Piperidine derivatives: Compounds containing the piperidine ring are widely used in medicinal chemistry.
Uniqueness
(2R)-2-amino-3-piperidin-4-ylpropanoic acid;dihydrochloride is unique due to its specific combination of functional groups and stereochemistry, which confer distinct biological and chemical properties.
Properties
Molecular Formula |
C8H18Cl2N2O2 |
---|---|
Molecular Weight |
245.14 g/mol |
IUPAC Name |
(2R)-2-amino-3-piperidin-4-ylpropanoic acid;dihydrochloride |
InChI |
InChI=1S/C8H16N2O2.2ClH/c9-7(8(11)12)5-6-1-3-10-4-2-6;;/h6-7,10H,1-5,9H2,(H,11,12);2*1H/t7-;;/m1../s1 |
InChI Key |
NYLYRKPSUMZBHT-XCUBXKJBSA-N |
Isomeric SMILES |
C1CNCCC1C[C@H](C(=O)O)N.Cl.Cl |
Canonical SMILES |
C1CNCCC1CC(C(=O)O)N.Cl.Cl |
Origin of Product |
United States |
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